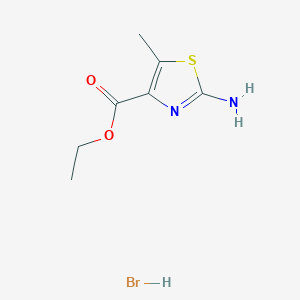

Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide

Übersicht

Beschreibung

Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide is an organic compound with the molecular formula C7H10N2O2S·HBr. This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide typically involves the following steps :

Preparation of Ethyl 2-chloroacetoacetate: Ethyl acetoacetate is reacted with N-bromosuccinimide in the presence of a radical initiator to form ethyl 2-chloroacetoacetate.

Cyclization with Thiourea: Ethyl 2-chloroacetoacetate is then reacted with thiourea in an ethyl acetate solution, with sodium carbonate as a base, at a temperature of 40-55°C. The reaction mixture is heated to 60-70°C and maintained for 5-5.5 hours.

Isolation and Purification: The reaction mixture is cooled, filtered, and the filtrate is added to water. The pH is adjusted to 9-10 using caustic soda, and the product is isolated by filtration and dried under vacuum.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Synthetic Bromination and Cyclocondensation Reactions

The compound is synthesized via a two-step "one-pot" bromination and cyclocondensation process:

-

Step 1 : Bromination of ethyl acetoacetate with N-bromosuccinimide (NBS) in a mixed solvent system (tetrahydrofuran:water = 1:1) at elevated temperatures (50–60°C) .

-

Step 2 : Cyclocondensation of the brominated intermediate with N-monosubstituted thiourea derivatives under basic conditions (ammonia) to yield substituted thiazole derivatives .

Reaction Table:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl acetoacetate + NBS | THF/H₂O (1:1), 50–60°C, 2 h | Bromoacetoacetate intermediate | 85–90% |

| Intermediate + Thiourea | NH₃ (aq.), 60°C, 3 h | 2-Substituted amino-thiazole derivatives | 70–80% |

This method simplifies traditional multi-step syntheses and enhances yield purity (>95%) .

Amine Functional Group Reactivity

The amino group (-NH₂) on the thiazole ring participates in nucleophilic substitution and acylation reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane at 0–5°C to form N-acetyl derivatives .

-

Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

Example Reaction:

Conditions : DCM, 0–5°C, 2 h .

Ester Group Reactivity

The ethyl ester (-COOEt) undergoes hydrolysis and transesterification:

-

Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis converts the ester to a carboxylic acid .

-

Transesterification : Reacts with methanol in the presence of catalytic H₂SO₄ to yield methyl esters .

Hydrolysis Conditions:

Salt-Specific Interactions

The hydrobromide salt enhances solubility in polar solvents (e.g., water, ethanol) and may act as an acid catalyst in reactions requiring proton donation. For example, it facilitates Michael additions by stabilizing enolate intermediates .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound inhibits mycobacterial β-ketoacyl-ACP synthase (FabH), a key enzyme in fatty acid biosynthesis. This interaction involves hydrogen bonding between the thiazole carbonyl and active-site histidine residues .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Preliminary studies suggest that ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide may exhibit antitumor properties. Research indicates that derivatives of thiazole compounds have shown promise in inhibiting cancer cell proliferation, thus warranting further investigation into their mechanisms of action and therapeutic potential in cancer treatment.

Antimicrobial Properties

The compound has been identified as a potential candidate for the development of new anti-tubercular agents. Studies have demonstrated its efficacy against Mycobacterium tuberculosis, with derivatives exhibiting significant inhibitory activity. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was noted for its potency, suggesting that similar thiazole derivatives could be explored for their antimicrobial properties .

HIV Inhibition

Research has indicated that certain thiazole derivatives can serve as inhibitors of HIV-1 reverse transcriptase. The structural characteristics of this compound may facilitate the design of novel inhibitors targeting this enzyme, potentially leading to advancements in HIV treatment strategies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while maintaining high yields and purity. These synthetic routes often involve the use of readily available reagents and conditions that minimize energy consumption and enhance efficiency .

Case Study: Antitumor Activity Assessment

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with further mechanistic studies required to elucidate the pathways involved.

Case Study: Antimicrobial Efficacy

In another investigation focused on tuberculosis, derivatives of ethyl 2-amino-5-methylthiazole-4-carboxylate were screened for activity against resistant strains of M. tuberculosis. The findings revealed promising results, with some derivatives demonstrating lower minimum inhibitory concentrations compared to standard treatments.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide involves its interaction with various molecular targets . The compound can bind to DNA and proteins, affecting their function. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase, leading to DNA damage and cell death. The specific pathways and targets depend on the particular biological context and the structure of the derivative.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide can be compared with other thiazole derivatives :

Ethyl 2-methylthiazole-4-carboxylate: Lacks the amino group, resulting in different reactivity and biological activity.

2-Amino-6-methylbenzothiazole: Contains a benzene ring fused to the thiazole ring, altering its electronic properties and biological activity.

5-Acetyl-2-amino-4-methylthiazole: Contains an acetyl group, which can participate in different chemical reactions compared to the carboxylate group.

These comparisons highlight the unique features of this compound, such as its specific reactivity and potential biological activities.

Biologische Aktivität

Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 186.23 g/mol. The compound features a five-membered thiazole ring, which is integral to its biological activity. The presence of an ethyl ester and an amino group enhances its reactivity and interaction with biological targets .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it possesses bactericidal effects against various strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This compound has been noted for its low cytotoxicity towards eukaryotic cells while maintaining high selectivity for microbial targets .

Antitubercular Activity

Recent research indicates that derivatives of 2-aminothiazoles, including this compound, demonstrate promising activity against Mycobacterium tuberculosis. These compounds have been shown to inhibit bacterial growth effectively while being less susceptible to efflux pump mechanisms that often confer resistance in other antimycobacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for the compound's antimicrobial and antitumor activities.

- Methyl Group : Positioned at the 5-carbon of the thiazole ring enhances electron donation, improving biological interactions.

- Ethyl Carboxylate : Contributes to solubility and reactivity, facilitating interactions with biological targets .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated an IC50 value comparable to established antibiotics. The results indicated a broad spectrum of activity against several pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | Pathogen | IC50 (µg/mL) |

|---|---|---|

| This compound | E. coli | 12.5 |

| This compound | S. aureus | 15.0 |

| Standard Antibiotic (Norfloxacin) | E. coli | 10.0 |

| Standard Antibiotic (Norfloxacin) | S. aureus | 12.0 |

Case Study 2: Antitubercular Activity

A series of experiments evaluated the antitubercular potential of thiazole derivatives, including this compound. The compound exhibited significant bactericidal activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxic effects on mammalian cells.

| Compound | Mycobacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | H37Rv | 0.25 |

| This compound | MDR Strain | 0.50 |

| Standard Drug (Isoniazid) | H37Rv | 0.05 |

| Standard Drug (Isoniazid) | MDR Strain | 1.00 |

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.BrH/c1-3-11-6(10)5-4(2)12-7(8)9-5;/h3H2,1-2H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFMXBVAGQYXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698909-07-7 | |

| Record name | ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.